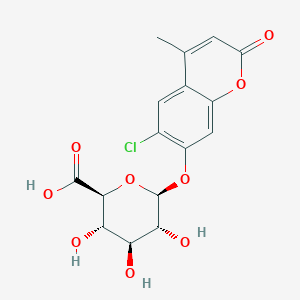
2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Overview
Description
“2-methyl-2H-1,2,3-triazole-4-carbaldehyde” is a chemical compound with the molecular formula C4H5N3O . It is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .
Molecular Structure Analysis
The molecular structure of “2-methyl-2H-1,2,3-triazole-4-carbaldehyde” includes a triazole ring with a methyl group attached to one carbon and a carbaldehyde group attached to another .Scientific Research Applications
Drug Discovery and Chemotherapy
1,2,3-Triazoles, including derivatives like 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, are widely used in drug discovery due to their diverse pharmacological properties. They serve as a core structure for developing new therapeutic agents with potential anticancer activities. For instance, triazole compounds have been synthesized using click chemistry approaches and tested for their antiproliferative effects against various cancer cell lines .
Organic Synthesis
In organic chemistry, triazoles are valuable for constructing complex molecular architectures. They act as ‘click’ reagents in click chemistry, facilitating the formation of covalent bonds between small units in a modular fashion. This property is essential for synthesizing various organic compounds efficiently .
Polymer Chemistry
Triazoles find applications in polymer chemistry where they are incorporated into polymers to enhance material properties such as thermal stability and mechanical strength. They can also impart novel features like self-healing and responsiveness to environmental stimuli .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding and coordinate with metals, triazoles like 2-methyl-2H-1,2,3-triazole-4-carbaldehyde are used in supramolecular chemistry. They are key components in designing molecular recognition systems and constructing supramolecular assemblies .
Bioconjugation and Chemical Biology
Triazoles are employed in bioconjugation techniques to attach various biomolecules to one another or to solid supports. This application is crucial in chemical biology for studying biological processes and developing diagnostic tools .
Fluorescent Imaging
Some triazole derivatives exhibit fluorescent properties, making them useful for imaging applications. They can be used as probes for detecting specific molecules or ions within biological systems .
Materials Science
In materials science, triazoles contribute to the development of advanced materials with unique properties like enhanced conductivity or magnetism. They can be part of the design of new electronic devices or sensors .
Antimicrobial Activities
Triazole derivatives have been synthesized and tested for their antimicrobial activities against various pathogens such as fungi and bacteria. This makes them potential candidates for developing new antimicrobial agents .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 2-aryl-2h-1,2,3-triazole-4-carbaldehyde derivatives, have been suggested to act upon enzymes like yeast maltase and ppa .
Mode of Action
It is suggested that the aldehyde groups in similar compounds react with amine groups in the enzyme polypeptide chain to form schiff bases .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting a range of potential effects .
properties
IUPAC Name |
2-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-5-2-4(3-8)6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIHVKJNUPTHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
1104078-88-7 | |
| Record name | 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)








![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1433726.png)



